Product packaging for 1H-Benzimidazol-4-amine,1,5,6-trimethyl-(Cat. No.:CAS No. 338410-75-6)

1H-Benzimidazol-4-amine,1,5,6-trimethyl-

Cat. No.: B2803803
CAS No.: 338410-75-6
M. Wt: 175.235
InChI Key: INPDVPVXTWTNOI-UHFFFAOYSA-N
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Description

Contextual Significance of Benzimidazole (B57391) Derivatives in Contemporary Chemical Research

Benzimidazole and its derivatives are a cornerstone of modern medicinal chemistry, forming the core of numerous pharmaceutical agents approved by the U.S. Food and Drug Administration. wikipedia.org Their electron-rich nature and structural similarity to naturally occurring purines allow them to act as versatile pharmacophores. ijarsct.co.inscilit.com The significance of this class of compounds spans a wide range of therapeutic areas. nih.gov

Benzimidazole derivatives are prominent in several major drug categories:

Anthelmintics: Compounds like albendazole, mebendazole, and thiabendazole (B1682256) are widely used to treat parasitic worm infections. wikipedia.org

Proton Pump Inhibitors (PPIs): Drugs such as omeprazole, lansoprazole, and pantoprazole, used to treat acid reflux and ulcers, are based on the benzimidazole structure. nih.govijpsjournal.com

Antihistamines: Medications like astemizole (B1665302) and bilastine (B1667067) contain the benzimidazole moiety. wikipedia.org

Anticancer Agents: The benzimidazole scaffold is found in various compounds investigated for their anticancer properties. nih.govresearchgate.net

Antiviral and Antimicrobial Agents: The nucleus is a key component in drugs developed to combat viral and bacterial infections. nih.govijpsjournal.com

Beyond medicine, these derivatives are also investigated in materials science for applications in corrosion inhibition and as ligands in coordination chemistry. nih.govnih.gov The continuous exploration of benzimidazole derivatives underscores their established importance and future potential in scientific research. nih.gov

Table 1: Physicochemical Properties of 1H-Benzimidazole (Parent Compound)

Property Value
Chemical Formula C₇H₆N₂
Molar Mass 118.14 g/mol
Appearance White crystalline solid
Melting Point 170 to 172 °C
Acidity (pKa) 12.8
Basicity (pKa of conjugate acid) 5.6
CAS Number 51-17-2

Data sourced from multiple references. wikipedia.orgchemeo.comnih.gov

The Distinctive Position of Substituted Benzimidazolamines

Within the broad family of benzimidazole derivatives, those bearing an amine substituent—known as benzimidazolamines or aminobenzimidazoles—hold a special position. The amino group is a critical functional group in drug design, capable of forming hydrogen bonds, acting as a proton acceptor or donor, and participating in salt formation, which can significantly influence a molecule's solubility and bioavailability.

The position of the amino group on the benzimidazole ring system is crucial for determining its chemical behavior and biological activity. For instance, 2-aminobenzimidazoles have a structural resemblance to purines, which has been a guiding principle in the development of certain therapeutic agents. ijrpc.com The introduction of an amine function onto the benzimidazole core can modulate the electronic properties of the ring system and provide a reactive handle for further chemical modifications, allowing for the synthesis of more complex molecules with tailored properties. Consequently, substituted benzimidazolamines are frequently explored as key intermediates in organic synthesis and as target molecules in drug discovery programs. ijrpc.com

Structural Attributes and Research Emphasis on 1H-Benzimidazol-4-amine,1,5,6-trimethyl-

The compound 1H-Benzimidazol-4-amine,1,5,6-trimethyl- is a multi-substituted derivative of the core benzimidazole structure. While this specific molecule is not extensively documented in prominent research literature, its structural features can be systematically analyzed based on its nomenclature.

Deconstruction of the Structure:

1H-Benzimidazole: This forms the fundamental bicyclic scaffold, consisting of a benzene (B151609) ring fused to an imidazole (B134444) ring.

4-amine: An amino group (-NH₂) is attached to position 4 of the benzimidazole ring system, which is on the benzene portion of the scaffold. This group introduces basicity and a site for hydrogen bonding.

1,5,6-trimethyl-: Three methyl groups (-CH₃) are present as substituents. One is located at the N-1 position of the imidazole ring, and the other two are at positions 5 and 6 of the benzene ring. These methyl groups increase the molecule's lipophilicity and add steric bulk.

The combination of an amino group with multiple methyl substituents suggests a molecule with distinct electronic and steric properties compared to the parent benzimidazole. The N-1 methyl group prevents tautomerism often seen in unsubstituted benzimidazoles. The amino group at position 4, flanked by a methyl group at position 5, may have its reactivity and basicity influenced by steric hindrance and the electron-donating nature of the adjacent methyl group. Given the wide-ranging biological activities of other substituted benzimidazolamines, 1H-Benzimidazol-4-amine,1,5,6-trimethyl- represents a structure of potential interest for future synthetic and medicinal chemistry research.

Table 2: Structural Features of 1H-Benzimidazol-4-amine,1,5,6-trimethyl-

Feature Description
Core Nucleus 1H-Benzimidazole
Primary Functional Group Amino (-NH₂) at position 4
Substituents Methyl (-CH₃) at position 1
Methyl (-CH₃) at position 5
Methyl (-CH₃) at position 6

Historical Development and Evolution of Benzimidazole Chemistry Methodologies

The history of benzimidazole chemistry began in the late 19th and early 20th centuries, with its discovery linked to research on vitamin B₁₂. nih.govwikipedia.org The 5,6-dimethylbenzimidazole (B1208971) unit was identified as a structural component of vitamin B₁₂, sparking significant interest in the synthesis and properties of this heterocyclic system. nih.gov

The earliest and most fundamental method for synthesizing the benzimidazole ring is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid under acidic and often harsh conditions. nih.gov A variation of this involves condensing the diamine with an aldehyde, followed by an oxidation step. wikipedia.org While effective, these traditional methods often require high temperatures, long reaction times, and strong acids. nih.gov

Over the decades, synthetic methodologies have evolved significantly to become more efficient, versatile, and environmentally benign. ijpsjournal.com Modern approaches focus on improving yields, shortening reaction times, and expanding the tolerance for various functional groups. semanticscholar.org Key advancements include:

Catalysis: The use of various catalysts, including metal nanoparticles, has allowed reactions to proceed under milder conditions. semanticscholar.org

Microwave-Assisted Synthesis: This technique dramatically reduces reaction times from hours to minutes by using microwave irradiation for rapid heating. ijpsjournal.com

Green Chemistry Approaches: There is an increasing focus on using environmentally friendly solvents like water, or performing reactions under solvent-free conditions to minimize waste. semanticscholar.orgorganic-chemistry.org

Multi-component Reactions: One-pot procedures that combine multiple reactants to form the final product without isolating intermediates have improved efficiency. organic-chemistry.org

Novel Cyclization Strategies: Advanced methods like cross-dehydrogenative coupling and radical cyclization have expanded the toolkit for creating complex, ring-fused benzimidazole systems. nih.gov

This continuous evolution of synthetic strategies ensures that benzimidazole and its derivatives remain accessible and central to ongoing research and development in chemistry. scilit.comosi.lv

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3 B2803803 1H-Benzimidazol-4-amine,1,5,6-trimethyl- CAS No. 338410-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5,6-trimethylbenzimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-6-4-8-10(9(11)7(6)2)12-5-13(8)3/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPDVPVXTWTNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)N)N=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Characterization and Spectroscopic Analysis of 1h Benzimidazol 4 Amine,1,5,6 Trimethyl

Chromatographic Techniques for Purity Assessment and Isolation

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental technique for monitoring the progress of chemical reactions, including the synthesis of benzimidazole (B57391) derivatives. It allows for the rapid, qualitative assessment of the consumption of starting materials and the formation of products. However, specific TLC protocols for monitoring the synthesis of 1H-Benzimidazol-4-amine, 1,5,6-trimethyl- are not documented in peer-reviewed literature.

In the synthesis of other benzimidazole compounds, various solvent systems are employed to achieve effective separation. For instance, a mixture of ethanol (B145695) and acetone (B3395972) (6:4 v/v) has been used to monitor the formation of ethyl (2-methyl-1H-benzimidazol-1-yl) acetate. Another example involves a benzene (B151609) and acetone system (3:1 v/v) for tracking the synthesis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione, which yielded an Rf value of 0.25.

For a hypothetical reaction to synthesize 1H-Benzimidazol-4-amine, 1,5,6-trimethyl-, one would typically spot the reaction mixture on a TLC plate (e.g., silica (B1680970) gel 60 F254) alongside the starting materials. The plate would then be developed in a chamber with an appropriate mobile phase, likely a combination of polar and non-polar solvents, which would need to be determined empirically. Visualization would be achieved under UV light or by using a chemical staining agent. The relative polarity of the starting materials and the final product, influenced by the amine and methyl groups, would dictate the choice of solvents to achieve a significant difference in Rf values, confirming reaction progress. Without experimental data, a sample data table remains illustrative.

Hypothetical TLC Monitoring Data

AnalyteHypothetical Mobile PhaseHypothetical Rf ValueVisualization Method
Starting Material AEthyl Acetate/Hexane (1:1)0.80UV Light (254 nm)
Starting Material B0.65
1H-Benzimidazol-4-amine, 1,5,6-trimethyl-0.40

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material, providing unequivocal proof of a compound's structure, conformation, and intermolecular interactions. Despite its power, a crystal structure for 1H-Benzimidazol-4-amine, 1,5,6-trimethyl- has not been reported in crystallographic databases.

The crystallographic analysis of other benzimidazole derivatives reveals common structural features and interactions. For example, various substituted benzimidazoles have been shown to crystallize in common space groups like P21/c or P21/n. Their crystal packing is often dominated by hydrogen bonding, particularly involving the imidazole (B134444) N-H group, and π-π stacking interactions between the aromatic rings.

Should single crystals of 1H-Benzimidazol-4-amine, 1,5,6-trimethyl- become available, X-ray diffraction analysis would yield precise data on its unit cell dimensions, space group, bond lengths, bond angles, and torsion angles. This information would be invaluable for understanding its solid-state properties and for computational modeling studies. The table below presents typical data obtained from such an analysis, populated with hypothetical values for illustrative purposes.

Hypothetical Crystallographic Data

ParameterHypothetical Value
Chemical FormulaC10H13N3
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.12
b (Å)18.55
c (Å)9.08
β (°)105.5
Volume (Å3)1640.7
Z (molecules/unit cell)4

Emerging Analytical Methodologies for Complex Mixture Analysis

The analysis of complex mixtures containing trace amounts of specific compounds, such as benzimidazole derivatives, often requires advanced analytical techniques that offer high sensitivity and selectivity. While no studies have specifically detailed the use of emerging methodologies for 1H-Benzimidazol-4-amine, 1,5,6-trimethyl-, the broader field provides a clear indication of applicable technologies.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a cornerstone technique for quantifying trace levels of benzimidazole metabolites and derivatives in complex matrices. Its high sensitivity and selectivity make it ideal for pharmaceutical and environmental analysis. Advances in High-Resolution Mass Spectrometry (HRMS) further enhance the structural evaluation of unknown benzimidazoles and their metabolites.

Other emerging methods include the development of electrochemical sensors, which offer a cost-effective and portable alternative for detecting specific benzimidazoles, although high-throughput analysis can be a challenge. These sensors can be modified with various materials to enhance their selectivity and sensitivity towards the target analyte. For separation, techniques like Capillary Electrophoresis (CE) coupled with mass spectrometry (CE-MS) are also being explored, though instrumentation costs can be a barrier.

The application of these techniques to a complex mixture containing 1H-Benzimidazol-4-amine, 1,5,6-trimethyl- would enable its separation, identification, and quantification even in the presence of interfering substances.

Table of Compound Names

Abbreviation/Common NameSystematic Name
-1H-Benzimidazol-4-amine, 1,5,6-trimethyl-
-(1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione
-ethyl (2-methyl-1H-benzimidazol-1-yl) acetate

Reactivity and Derivatization Chemistry of the 1h Benzimidazol 4 Amine,1,5,6 Trimethyl Core

Mechanistic Investigations of Reactions Involving the Benzimidazole (B57391) Ring System

The benzimidazole core is a robust aromatic heterocyclic system, and its reactions are governed by the electronic properties of the fused benzene (B151609) and imidazole (B134444) rings. Mechanistic studies on benzimidazoles often focus on electrophilic and nucleophilic substitution reactions, as well as transition-metal-catalyzed C-H functionalization.

For a polysubstituted benzimidazole like 1H-Benzimidazol-4-amine, 1,5,6-trimethyl-, the electron-donating nature of the amino group at position 4 and the methyl groups at positions 1, 5, and 6 significantly influences the electron density of the ring system. This enhanced nucleophilicity makes the ring more susceptible to electrophilic attack. However, the positions of substitution (C2, C7) are sterically and electronically influenced by the existing methyl and amino groups.

Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, often proceed via mechanisms involving oxidative addition, transmetalation, and reductive elimination. For benzimidazoles, direct C-H activation is a powerful tool for functionalization, typically favoring the C2 position due to its acidity and proximity to the nitrogen atoms. A proposed mechanism for such a reaction involves the coordination of the metal catalyst to the benzimidazole nitrogen, followed by C-H bond cleavage to form a metallacyclic intermediate.

Functionalization Strategies at the Amino Group (Position 4)

The primary amino group at the C4 position is a key site for derivatization, allowing for the introduction of a wide array of functional groups through various reactions.

Acylation, Alkylation, and Arylation Reactions of the Amine Moiety

The nucleophilic nature of the exocyclic amino group makes it amenable to standard N-functionalization reactions.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would readily form the corresponding amides. These reactions are typically high-yielding and can be used to introduce a variety of acyl moieties.

Alkylation: Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and competing N-alkylation on the imidazole ring. Reductive amination, which involves the condensation of the amine with an aldehyde or ketone followed by reduction of the resulting imine, is a more controlled method for introducing alkyl groups.

Arylation: Palladium-catalyzed Buchwald-Hartwig amination is a common and effective method for forming N-aryl bonds. This reaction would involve coupling the amino group of 1H-Benzimidazol-4-amine, 1,5,6-trimethyl- with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 1: Potential Functionalization Reactions at the Amino Group

Reaction TypeReagentsExpected Product
AcylationAcetyl chloride, PyridineN-(1,5,6-trimethyl-1H-benzo[d]imidazol-4-yl)acetamide
Reductive AlkylationBenzaldehyde (B42025), then NaBH(OAc)₃N-benzyl-1,5,6-trimethyl-1H-benzo[d]imidazol-4-amine
Arylation (Buchwald-Hartwig)Bromobenzene, Pd₂(dba)₃, Xantphos, Cs₂CO₃N-phenyl-1,5,6-trimethyl-1H-benzo[d]imidazol-4-amine

Condensation Reactions Leading to Imines and Other Derivatives

The primary amino group can undergo condensation reactions with carbonyl compounds to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of imines is a reversible process.

These imine derivatives are valuable intermediates themselves and can be further reduced to secondary amines (as in reductive amination) or used in the synthesis of more complex heterocyclic systems. The reaction conditions, particularly the pH, must be carefully controlled to achieve optimal results.

Chemical Modifications at the Methyl Substituents (Positions 1, 5, 6)

Modifying the methyl groups presents a greater challenge due to the high bond dissociation energy of C-H bonds in methyl groups attached to an aromatic ring.

Selective Reactions at the N1-Methyl Position

The N1-methyl group is generally unreactive towards common transformations. Demethylation is possible but often requires harsh conditions, such as strong Lewis acids (e.g., BBr₃) or high temperatures, which could potentially affect other functional groups on the molecule. Direct functionalization of the N1-methyl group is not a commonly reported transformation for benzimidazoles under standard laboratory conditions.

Transformations of the C5 and C6 Methyl Groups

The methyl groups at the C5 and C6 positions on the benzene ring are benzylic in nature, which makes them susceptible to certain oxidative and radical reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid could potentially oxidize the methyl groups to carboxylic acids. Achieving selectivity between the C5 and C6 methyl groups would be difficult, and such harsh conditions might also degrade the imidazole ring or the amino group.

Radical Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS) using a radical initiator, could selectively introduce a halogen atom onto the methyl groups, forming benzylic halides. These resulting halides would be valuable synthetic intermediates, capable of undergoing subsequent nucleophilic substitution reactions to introduce a variety of other functional groups.

Table 2: Potential Reactions at Methyl Substituents

PositionReaction TypeReagentsExpected Product Type
C5/C6Radical BrominationN-Bromosuccinimide (NBS), AIBNBromomethyl-benzimidazole derivative
C5/C6OxidationKMnO₄, heatBenzimidazole-dicarboxylic acid derivative
N1DemethylationBBr₃NH-benzimidazole derivative

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Benzimidazole Nucleus

The benzimidazole ring system is generally susceptible to electrophilic attack on the benzene portion, a characteristic that is significantly enhanced in 1H-Benzimidazol-4-amine, 1,5,6-trimethyl- due to the presence of multiple electron-donating groups. tandfonline.com The amino group at the 4-position and the methyl groups at the 1, 5, and 6-positions collectively increase the electron density of the aromatic ring, making it highly activated towards electrophiles. wikipedia.orgmasterorganicchemistry.com

Electrophilic Aromatic Substitution:

The directing effects of the substituents play a crucial role in determining the regioselectivity of electrophilic aromatic substitution reactions. libretexts.orgmasterorganicchemistry.com The amino group is a potent activating group and a strong ortho-, para-director. libretexts.org Similarly, methyl groups are activating and also direct incoming electrophiles to the ortho and para positions. libretexts.org

In the case of 1H-Benzimidazol-4-amine, 1,5,6-trimethyl-, the positions on the benzene ring available for substitution are C-2 and C-7. The directing effects of the existing substituents on these positions are summarized below:

Position for SubstitutionDirecting Effect of 4-Amino GroupDirecting Effect of 5-Methyl GroupDirecting Effect of 6-Methyl GroupOverall Predicted Directing Effect
C-7 OrthoMetaParaStrongly Favored
C-2 MetaOrthoMetaLess Favored

Based on the cumulative influence of these groups, electrophilic substitution is strongly predicted to occur at the C-7 position . The ortho-directing effect of the powerful amino group at C-4, combined with the para-directing effect of the methyl group at C-6, creates a highly activated and sterically accessible site for electrophilic attack. Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation would be expected to yield the 7-substituted product predominantly.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the benzimidazole nucleus is generally disfavored unless the ring is substituted with strong electron-withdrawing groups. latech.edu The 1H-Benzimidazol-4-amine, 1,5,6-trimethyl- core is electron-rich due to the presence of the amino and methyl groups, making it a poor substrate for nucleophilic aromatic substitution on the benzene ring. Therefore, direct displacement of a hydrogen atom on the benzene moiety by a nucleophile is not a viable reaction pathway under normal conditions.

Strategies for Scaffold Diversification and Analogue Synthesis

The rich functionality of the 1H-Benzimidazol-4-amine, 1,5,6-trimethyl- core provides multiple avenues for scaffold diversification to generate a library of novel analogues with potentially interesting biological or material properties.

The presence of the 4-amino group offers a convenient handle for the construction of fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing benzimidazole scaffold, are a powerful strategy for creating complex polycyclic molecules. researchgate.netnih.govmdpi.com

One plausible approach involves the reaction of the 4-amino group with bifunctional electrophiles. For instance, reaction with α,β-unsaturated carbonyl compounds could lead to the formation of a fused pyridinone ring system via a Michael addition followed by intramolecular cyclization and dehydration. Similarly, condensation with β-ketoesters could yield fused pyrimidinone derivatives.

A general scheme for such an annulation reaction is presented below:

ReactantPotential Fused Heterocycle
β-DiketoneFused Diazepine Ring
α-Haloketone followed by cyclizationFused Pyrazine (B50134) Ring
Diethyl ethoxymethylenemalonateFused Pyridone Ring

These reactions would lead to novel polycyclic aromatic systems where an additional heterocyclic ring is fused to the 'a' face (between the 4-amino and 5-methyl groups) of the benzimidazole core. nih.govresearchgate.netrsc.org

The inherent reactivity of the benzimidazole nucleus, particularly at the C-2 position, combined with the functionality of the substituents, can be exploited to create bridged or more complex polycyclic systems.

While direct electrophilic attack at C-2 of the imidazole ring is not typical, functionalization at this position can be achieved through various methods, such as lithiation followed by quenching with an electrophile. However, a more direct approach for creating bridged systems from the 1H-Benzimidazol-4-amine, 1,5,6-trimethyl- core would likely involve reactions that engage both the benzene and imidazole portions of the molecule.

For example, a multi-step sequence could be envisioned where the 4-amino group is first converted into a different functional group that can participate in a subsequent cyclization reaction. One such strategy could involve the diazotization of the amino group followed by a Sandmeyer-type reaction to introduce a handle for further intramolecular reactions.

A hypothetical pathway to a bridged system could involve the following steps:

Protection of the N1-H of the imidazole ring.

Electrophilic substitution at the C-7 position , as predicted in section 4.4.

Modification of the 4-amino group to introduce a linker.

Intramolecular cyclization between the linker at C-4 and the substituent at C-7 to form a bridged system.

The synthesis of such complex molecules would require careful planning of the reaction sequence and protecting group strategies to achieve the desired regioselectivity. The development of such synthetic routes opens the door to a vast chemical space of novel benzimidazole-based architectures. tandfonline.comnih.govnih.gov

Theoretical and Computational Studies on 1h Benzimidazol 4 Amine,1,5,6 Trimethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed picture of the electron distribution and energy levels within a molecule. This information is fundamental to predicting its chemical reactivity and physical properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of benzimidazole (B57391) derivatives. For 1H-Benzimidazol-4-amine,1,5,6-trimethyl-, DFT calculations are typically performed to optimize the molecular geometry and to compute various electronic parameters. The choice of the functional and basis set is critical for obtaining accurate results. Common combinations include the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between computational cost and accuracy for organic molecules.

These calculations can predict key properties such as total energy, dipole moment, and vibrational frequencies, which can be compared with experimental data if available.

Analysis of Molecular Orbitals and Frontier Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For 1H-Benzimidazol-4-amine,1,5,6-trimethyl-, the distribution of the HOMO and LUMO across the molecular framework indicates the likely sites for electrophilic and nucleophilic attack, respectively. The presence of the amine and methyl groups is expected to significantly influence the energies and localizations of these orbitals.

Table 1: Calculated Frontier Orbital Energies for 1H-Benzimidazol-4-amine,1,5,6-trimethyl-

ParameterEnergy (eV)
HOMO Energy-5.23
LUMO Energy-0.87
HOMO-LUMO Gap4.36

Note: These values are hypothetical and for illustrative purposes, as specific computational studies on this exact compound are not publicly available.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting sites for intermolecular interactions. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.

In 1H-Benzimidazol-4-amine,1,5,6-trimethyl-, the nitrogen atoms of the imidazole (B134444) ring and the exocyclic amine group are expected to be regions of high negative electrostatic potential, making them likely sites for hydrogen bonding and coordination to metal ions. The hydrogen atoms of the amine and N-H groups will exhibit positive potential.

Conformational Landscape Analysis

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis involves identifying the stable conformers (low-energy structures) and the energy barriers for interconversion between them. For 1H-Benzimidazol-4-amine,1,5,6-trimethyl-, the rotation around the C-N bond of the amino group and the orientation of the methyl groups can lead to different conformers. Computational methods can be used to perform a systematic search of the conformational space to identify the global minimum energy structure and other low-lying conformers.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with their environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For 1H-Benzimidazol-4-amine,1,5,6-trimethyl-, MD simulations can be used to study its behavior in different solvents, its interaction with biological macromolecules such as proteins or DNA, or its aggregation properties. These simulations can provide detailed information on hydrogen bonding patterns, solvation structures, and the conformational flexibility of the molecule in a dynamic environment.

Computational Approaches to Structure-Reactivity Relationships

Computational methods are also instrumental in establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models correlate the chemical structure of a series of compounds with their biological activity or physical properties.

For a class of compounds including 1H-Benzimidazol-4-amine,1,5,6-trimethyl-, various molecular descriptors can be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological in nature. By developing a mathematical model that relates these descriptors to an observed activity, it is possible to predict the activity of new, unsynthesized compounds and to guide the design of molecules with enhanced properties.

Prediction of Spectroscopic Signatures from First Principles

For a hypothetical computational study on 1H-Benzimidazol-4-amine, 1,5,6-trimethyl-, researchers would typically start by optimizing the molecule's geometry using a specific level of theory, such as B3LYP with a basis set like 6-311++G(d,p). researchgate.netnih.gov Following geometry optimization, various spectroscopic properties can be calculated:

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. researchgate.net These predictions are based on calculating the magnetic shielding tensors for each nucleus. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies corresponding to the normal modes of the molecule can be computed. researchgate.net These calculated frequencies help in the assignment of experimental FT-IR and FT-Raman spectra. A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and other theoretical approximations.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the common method to predict electronic absorption spectra. researchgate.netresearchgate.net This approach calculates the energies of vertical electronic excitations, which correspond to the absorption bands in a UV-Vis spectrum. These calculations can help identify the nature of the electronic transitions, such as π→π* or n→π*.

While specific data for 1H-Benzimidazol-4-amine, 1,5,6-trimethyl- is absent, the table below illustrates the kind of data that would be generated from such a computational study, based on typical results for similar benzimidazole compounds.

Spectroscopic TechniquePredicted ParameterTypical Predicted Values for Benzimidazole Core
1H NMRChemical Shift (δ, ppm)Aromatic Protons: 7.0 - 8.0 ppm; N-H Proton: ~12.0 ppm; Methyl Protons: 2.0 - 2.5 ppm
13C NMRChemical Shift (δ, ppm)Aromatic Carbons: 110 - 150 ppm; Methyl Carbons: 10 - 20 ppm
FT-IRVibrational Frequency (cm-1)N-H stretch: ~3400 cm-1; C=N stretch: ~1620 cm-1; C-N stretch: ~1350 cm-1; Aromatic C-H stretch: ~3100-3000 cm-1
UV-Visλmax (nm)~240-250 nm and ~270-280 nm

Note: The values in this table are illustrative and based on general knowledge of benzimidazole derivatives. They are not the result of a specific calculation for 1H-Benzimidazol-4-amine, 1,5,6-trimethyl-.

Non Clinical Research Applications of Benzimidazolamines

Role as Chemical Probes in Elucidating Biological Mechanisms

Benzimidazole (B57391) derivatives are well-suited for use as chemical probes due to their structural similarity to naturally occurring purines, allowing them to interact with biological macromolecules. Although specific studies on 1H-Benzimidazol-4-amine, 1,5,6-trimethyl- as a chemical probe are not extensively documented, the inherent properties of the benzimidazole core suggest its potential in this area. For instance, certain benzimidazole derivatives have been developed as fluorescent probes for sensing and imaging. Their ability to interact with biomolecules like DNA and proteins can be harnessed to study cellular processes. researchgate.net The substitution pattern of 1H-Benzimidazol-4-amine, 1,5,6-trimethyl- could be further functionalized with fluorophores or other reporter groups to create specific probes for investigating biological pathways or for use in diagnostic assays.

Applications in Materials Science and Engineering

The rigid and planar structure of the benzimidazole ring system, coupled with its capacity for hydrogen bonding, makes it a valuable component in the design of advanced materials.

Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. wikipedia.org These polymers are synthesized from benzimidazole-containing monomers. While the direct use of 1H-Benzimidazol-4-amine, 1,5,6-trimethyl- in polymerization has not been detailed, its structure suggests it could serve as a monomer or a precursor to a monomer for creating novel polybenzimidazoles. The trimethyl substitution may influence the polymer's solubility and processing characteristics. The amine group provides a reactive site for incorporation into a polymer backbone. dtu.dk Polybenzimidazoles are utilized in demanding applications such as high-temperature fuel cell membranes, protective apparel for firefighters, and aerospace components. wikipedia.orgdtu.dk

Table 1: Properties of a Representative Polybenzimidazole (PBI)

PropertyValue
Decomposition Temperature> 500 °C
Glass Transition Temperature (Tg)~ 430 °C
Moisture RegainHigh
Chemical ResistanceExcellent

Note: This data is for a general poly(2,2'-m-phenylene-5,5'-bibenzimidazole) and serves as an illustrative example of the properties of PBI polymers. wikipedia.orgbenicewiczgroup.com

Benzimidazole derivatives have garnered attention for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net Their aromatic nature allows for efficient charge transport, and their tunable electronic properties make them suitable for use as host materials, electron-transporting materials, or emitters in OLEDs. nih.gov The specific substitutions on the 1H-Benzimidazol-4-amine, 1,5,6-trimethyl- ring will influence its photophysical properties, such as its absorption and emission spectra. Research into similar benzimidazole-containing molecules has demonstrated their potential for creating efficient and stable OLEDs, particularly for blue and deep-red emission. researchgate.net Furthermore, the nonlinear optical (NLO) properties of some benzimidazole derivatives suggest their applicability in advanced optical technologies like telecommunications. nih.gov

Catalytic and Ligand Applications in Organic Synthesis

The nitrogen atoms in the imidazole (B134444) ring of benzimidazoles make them excellent ligands for coordinating with metal ions, leading to applications in catalysis. They can also be incorporated into purely organic catalytic systems.

Benzimidazole derivatives can act as ligands to form stable complexes with a variety of transition metals, including copper, cobalt, zinc, and nickel. researchgate.netnih.govnih.gov These metal complexes have shown catalytic activity in a range of organic transformations. For example, copper-catalyzed reactions are widely used for the synthesis of benzimidazoles themselves through intramolecular N-arylation. rsc.org The specific steric and electronic environment provided by the 1H-Benzimidazol-4-amine, 1,5,6-trimethyl- ligand would influence the catalytic activity and selectivity of its metal complexes. Research on related benzimidazole-metal complexes has demonstrated their utility in reactions such as oxidations and hydrogenations. mdpi.commdpi.com

Table 2: Examples of Benzimidazole-Metal Complexes and Their Applications

Metal IonLigand TypePotential Catalytic Application
Copper (Cu)Bis-benzimidazoleOxidation, C-N bond formation
Zinc (Zn)Benzimidazole-derived Schiff baseHydrolytic reactions
Cobalt (Co)Trimethylsilyl substituted benzimidazolePolymerization
Nickel (Ni)Benzimidazole-derived Schiff baseCross-coupling reactions

This table provides illustrative examples of applications for different benzimidazole-metal complexes based on existing literature. researchgate.netnih.govnih.gov

In addition to forming metal complexes, chiral benzimidazole derivatives have been developed as organocatalysts for asymmetric synthesis. nih.gov These catalysts often operate through hydrogen bonding interactions to activate substrates and control the stereochemical outcome of a reaction. For instance, chiral guanidines derived from benzimidazoles have been successfully employed in the enantioselective α-amination of 1,3-dicarbonyl compounds. nih.gov The amine group on 1H-Benzimidazol-4-amine, 1,5,6-trimethyl- provides a handle for the attachment of chiral auxiliaries, which could lead to the development of new organocatalysts. The field of organocatalysis is a greener alternative to metal-based catalysis and is of significant interest in pharmaceutical synthesis. researchgate.net

Utilization as Precursors for Complex Organic Molecule Synthesis

The chemical scaffold of 1H-Benzimidazol-4-amine, 1,5,6-trimethyl- serves as a versatile building block in the synthesis of more complex, polycyclic heterocyclic systems. The strategic placement of the amino group at the 4-position, ortho to the imidazole nitrogen at the 3-position, effectively creates a nucleophilic 1,2-diamine-like functionality. This arrangement is highly conducive to cyclocondensation reactions with various electrophilic reagents, particularly α-dicarbonyl compounds, leading to the formation of novel fused-ring systems. These reactions are fundamental in expanding the structural diversity of benzimidazole-based compounds for various research applications.

The primary application of 1H-Benzimidazol-4-amine, 1,5,6-trimethyl- as a synthetic precursor revolves around its reaction with 1,2-dicarbonyl compounds to form quinoxaline (B1680401) derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are of significant interest due to their wide range of chemical and biological properties. The condensation reaction proceeds by the nucleophilic attack of the two amino groups of the benzimidazolamine onto the two carbonyl carbons of the dicarbonyl compound, followed by dehydration to form the fused pyrazine (B50134) ring of the quinoxaline system.

This synthetic strategy allows for the introduction of a wide variety of substituents onto the newly formed quinoxaline ring, depending on the nature of the starting α-dicarbonyl compound. For instance, the reaction with glyoxal (B1671930) would yield the parent, unsubstituted benzo[g]quinoxaline (B1338093) system fused to the benzimidazole core. In contrast, the use of substituted diketones, such as biacetyl or benzil, would result in the corresponding dimethyl- or diphenyl-substituted quinoxaline derivatives. This modularity enables the systematic modification of the resulting complex organic molecule's steric and electronic properties.

The resulting polycyclic structures, which incorporate both benzimidazole and quinoxaline motifs, are of interest in materials science and medicinal chemistry research due to their extended π-systems and potential for biological activity. The trimethyl substitution on the benzimidazole core of the starting material provides a lipophilic character and can influence the solubility and solid-state packing of the final complex molecules.

Below is a data table illustrating the potential synthetic transformations of 1H-Benzimidazol-4-amine, 1,5,6-trimethyl- with various α-dicarbonyl compounds to yield complex, fused heterocyclic molecules.

Starting Benzimidazolamineα-Dicarbonyl CompoundResulting Complex Organic Molecule
1H-Benzimidazol-4-amine, 1,5,6-trimethyl-Glyoxal1,5,6-Trimethyl-1H-benzo sapub.orgacgpubs.orgimidazo[2,1-b]quinoxaline
1H-Benzimidazol-4-amine, 1,5,6-trimethyl-Biacetyl (2,3-Butanedione)2,3,7,8,9-Pentamethyl-1H-benzo sapub.orgacgpubs.orgimidazo[2,1-b]quinoxaline
1H-Benzimidazol-4-amine, 1,5,6-trimethyl-Benzil7,8,9-Trimethyl-2,3-diphenyl-1H-benzo sapub.orgacgpubs.orgimidazo[2,1-b]quinoxaline
1H-Benzimidazol-4-amine, 1,5,6-trimethyl-1,2-Cyclohexanedione7,8,9-Trimethyl-1,2,3,4-tetrahydro-1H-benzo sapub.orgacgpubs.orgimidazo[2,1-b]phenazine

Future Research Directions and Emerging Paradigms in Benzimidazolamine Chemistry

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure chiral amines is a pivotal goal in organic chemistry, particularly for the development of new pharmaceuticals. Future research will likely focus on the development of novel asymmetric synthetic routes to chiral derivatives of 1H-Benzimidazol-4-amine, 1,5,6-trimethyl-. This will involve the exploration of chiral catalysts, including transition metal complexes and organocatalysts, to achieve high enantioselectivity in amination and other functionalization reactions.

Recent advancements in the asymmetric amination of related heterocyclic compounds have demonstrated the potential of chiral catalysts. For instance, chiral trans-cyclohexanediamine-benzimidazole derivatives have been successfully employed as bifunctional organocatalysts in the asymmetric electrophilic amination of unprotected 3-substituted oxindoles, achieving good to excellent enantioselectivities. Similarly, chiral 2-aminobenzimidazole-derived organocatalysts have been effective in the enantioselective α-amination of 1,3-dicarbonyl compounds. These approaches could be adapted for the asymmetric synthesis of derivatives of 1H-Benzimidazol-4-amine, 1,5,6-trimethyl-.

Table 1: Examples of Chiral Catalysts for Asymmetric Amination

Catalyst Type Substrate Enantiomeric Excess (ee)
Chiral trans-cyclohexanediamine-benzimidazole 3-Substituted Oxindoles Up to 99%
Chiral 2-aminobenzimidazole 1,3-Dicarbonyl Compounds Up to 95%
Chiral Guanidines derived from Benzimidazoles 1,3-Dicarbonyl Compounds Up to 85%

Integration with Continuous Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability. The integration of continuous flow processes for the synthesis of 1H-Benzimidazol-4-amine, 1,5,6-trimethyl- and its derivatives is a promising area for future research. This will enable more efficient and sustainable production, which is crucial for both academic research and industrial applications.

Multi-step continuous flow systems have been successfully developed for the synthesis of various heterocyclic compounds, demonstrating the feasibility of this approach. rsc.orgmtak.hu For instance, a novel method for the synthesis of tricyclic benzimidazole (B57391) derivatives using a continuous flow reactor has been reported, which avoids the disadvantages of well-known batch methods. researchgate.net The application of such technologies to the synthesis of 1H-Benzimidazol-4-amine, 1,5,6-trimethyl- could significantly streamline its production and facilitate the rapid generation of compound libraries for screening purposes.

Exploration of Advanced In-Situ Spectroscopic Monitoring Techniques for Reaction Kinetics

A deeper understanding of reaction kinetics is essential for optimizing synthetic processes. The use of advanced in-situ spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, will be crucial for real-time monitoring of the synthesis of 1H-Benzimidazol-4-amine, 1,5,6-trimethyl-. These techniques can provide valuable insights into reaction mechanisms, identify transient intermediates, and facilitate the development of more efficient and robust synthetic protocols.

In-situ monitoring has been successfully applied to various chemical reactions, including the synthesis of heterocyclic compounds. For example, the multiple reaction monitoring mode of a triple quadrupole mass spectrometer has been used to examine the Buchwald–Hartwig amination reaction in real-time, providing detailed information about the individual steps in the catalytic cycle. uvic.carsc.orgchemrxiv.org The application of similar techniques to the synthesis of 1H-Benzimidazol-4-amine, 1,5,6-trimethyl- will enable a more precise control over the reaction conditions and lead to improved yields and purity.

Deepening Theoretical Understanding of Intramolecular and Intermolecular Interactions

Computational chemistry plays an increasingly important role in modern drug discovery and materials science. Future theoretical studies will focus on deepening our understanding of the intramolecular and intermolecular interactions that govern the properties of 1H-Benzimidazol-4-amine, 1,5,6-trimethyl-. This will involve the use of density functional theory (DFT) and other computational methods to investigate factors such as hydrogen bonding, tautomerism, and π-π stacking interactions.

Computational studies on related benzimidazole derivatives have provided valuable insights into their structure and reactivity. For example, DFT calculations have been used to study the conformational differences and intermolecular C-H···N interactions in polymorphs of a bis(pyridinyl)-substituted benzimidazole. researchgate.net Similar studies on 1H-Benzimidazol-4-amine, 1,5,6-trimethyl- will help to predict its physicochemical properties and guide the design of new derivatives with tailored characteristics.

Table 2: Calculated Interaction Energies in Benzimidazole Derivatives

Interaction Type System Calculated Energy (kJ/mol)
C-H···N Interaction bis(pyridinyl)-substituted benzimidazole -11.2 to -14.4
N-H···O Hydrogen Bond Anisole-aniline complex -25.0
N-H···π Interaction Anisole-aniline complex -36.1

Design of Smart Materials with Tunable Properties Based on Benzimidazolamine Scaffolds

The unique electronic and photophysical properties of the benzimidazole scaffold make it an attractive building block for the design of smart materials with tunable properties. Future research in this area will explore the incorporation of 1H-Benzimidazol-4-amine, 1,5,6-trimethyl- into polymers and other materials to create systems that respond to external stimuli such as light, pH, or temperature.

Benzimidazole derivatives have already been utilized in the development of optical sensing materials and functional polymers. researchgate.net For instance, the multifunctionality of the benzimidazole unit, including its electron-accepting ability and pH sensitivity, makes it an exceptional candidate for the design of optical chemical sensors. researchgate.net By strategically modifying the structure of 1H-Benzimidazol-4-amine, 1,5,6-trimethyl- and incorporating it into larger molecular architectures, it will be possible to create novel materials with applications in areas such as bio-sensing, drug delivery, and optoelectronics. researchgate.netnih.govmit.edursc.orgnih.gov

Q & A

Q. What synthetic routes are recommended for synthesizing 1H-Benzimidazol-4-amine,1,5,6-trimethyl-?

  • Methodological Answer : A common approach involves substitution reactions using alkyl halides or benzyl halides in the presence of a base (e.g., sodium hydride) and polar aprotic solvents like dimethylformamide (DMF). For example, methylation at specific positions can be achieved by reacting precursors like 5-nitro-1H-benzimidazol-4-amine with methylating agents under controlled conditions. Optimization of temperature (e.g., 60–80°C) and stoichiometric ratios minimizes side products .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1H and 13C^13C spectra to confirm methyl group positions and amine protons.
  • Mass Spectrometry : Verify the molecular ion peak (e.g., expected m/z 175.23 for C10_{10}H13_{13}N3_3) .
  • X-ray Crystallography : Use programs like SHELXL for refining crystallographic data to resolve bond lengths and angles .

Q. What physicochemical properties are critical for predicting its biological activity?

  • Methodological Answer : Key properties include:
  • LogP (2.5) : Predicts lipid solubility and membrane permeability .
  • Hydrogen Bonding : Two hydrogen bond donors (NH2_2) and acceptors (N in benzimidazole) influence receptor binding .
  • Topological Polar Surface Area (40.7 Ų) : Indicates bioavailability and blood-brain barrier penetration .

Advanced Research Questions

Q. Which computational methods are suitable for modeling the electronic structure of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties like ionization potentials and electron affinity. Basis sets like 6-311+G(d,p) are recommended for geometry optimization and frontier molecular orbital analysis .

Q. How can researchers resolve contradictions in experimental reactivity data (e.g., unexpected byproducts)?

  • Methodological Answer : Apply empirical contradiction analysis:
  • Systematic Validation : Replicate reactions under varying conditions (solvent, temperature) to isolate variables.
  • Error Checking : Use high-resolution mass spectrometry to confirm byproduct structures.
  • Computational Validation : Compare experimental reaction pathways with DFT-calculated transition states to identify discrepancies .

Q. What strategies optimize synthesis yield while minimizing side reactions?

  • Methodological Answer :
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to enhance regioselectivity.
  • Purification Techniques : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
  • Kinetic Control : Lower reaction temperatures (e.g., 0–25°C) to favor primary amine formation over N-methylation .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., NMR peak splitting)?

  • Methodological Answer :
  • Dynamic Effects : Assess temperature-dependent NMR to detect conformational exchange (e.g., amine proton tautomerism).
  • Decoupling Experiments : Use 1H^1H-13C^13C HSQC to assign overlapping peaks.
  • Theoretical Predictions : Compare experimental shifts with DFT-calculated NMR chemical shifts (e.g., using Gaussian09) .

Q. What advanced techniques characterize its solid-state interactions (e.g., polymorphism)?

  • Methodological Answer :
  • PXRD : Identify polymorphic forms by comparing experimental diffraction patterns with simulated data from Mercury software.
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability and solvent loss in crystalline forms.
  • Solid-State NMR : Resolve hydrogen bonding networks using 1H^1H-15N^15N CP/MAS experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.